Ocedurenone

Chronic Kidney Disease Resistant Hypertension Systolic Blood Pressure

Ocedurenone (KBP-5074, CAS 1359969-24-6) is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist with a molecular weight of 504.02 g/mol (C₂₈H₃₀ClN₅O₂). Developed by KBP Biosciences and currently under phase 3 investigation for uncontrolled hypertension in advanced chronic kidney disease (CKD), this synthetic organic small molecule is characterized by high plasma protein binding (>99.7%) and an extended terminal half-life of approximately 66–76 hours in healthy individuals.

Molecular Formula C28H30ClN5O2
Molecular Weight 504.0 g/mol
CAS No. 1359969-24-6
Cat. No. B12411797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcedurenone
CAS1359969-24-6
Molecular FormulaC28H30ClN5O2
Molecular Weight504.0 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O
InChIInChI=1S/C28H30ClN5O2/c29-23-15-19(6-5-18(23)16-30)34-27(17-3-1-2-4-17)22-8-9-24-21(26(22)32-34)7-10-25(31-24)28(36)33-13-11-20(35)12-14-33/h5-7,10,15,17,20,22,27,35H,1-4,8-9,11-14H2/t22-,27-/m0/s1
InChIKeyUXHQLGLGLZKHTC-CUNXSJBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ocedurenone (KBP-5074) 1359969-24-6: Non-Steroidal MR Antagonist Procurement and Research Specifications


Ocedurenone (KBP-5074, CAS 1359969-24-6) is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist with a molecular weight of 504.02 g/mol (C₂₈H₃₀ClN₅O₂) [1]. Developed by KBP Biosciences and currently under phase 3 investigation for uncontrolled hypertension in advanced chronic kidney disease (CKD), this synthetic organic small molecule is characterized by high plasma protein binding (>99.7%) and an extended terminal half-life of approximately 66–76 hours in healthy individuals [2]. Ocedurenone belongs to the emerging class of non-steroidal MRAs, which are pharmacologically distinct from traditional steroidal agents like spironolactone and eplerenone, and is specifically positioned for research applications where steroidal backbone liabilities must be avoided [1].

Procurement Risk Alert: Why Generic MR Antagonist Substitution Is Invalid for Ocedurenone-Based Studies


In-class substitution of ocedurenone with alternative mineralocorticoid receptor (MR) antagonists is scientifically unsupported and introduces significant confounding variables in research settings. Ocedurenone's non-steroidal scaffold confers a distinct pharmacological profile that cannot be replicated by steroidal MRAs such as spironolactone or eplerenone, nor by other non-steroidal agents like finerenone or esaxerenone [1]. Key differentiating factors include its unique tissue distribution characteristics, metabolic stability as reflected by its extended half-life (~66–76 hours), and a specific side-effect liability profile that diverges meaningfully from comparator agents [2][3]. Direct substitution with generic steroidal MRAs would invalidate study protocols requiring low progestogenic/androgenic off-target activity and would substantially alter the hyperkalemia risk profile of the experimental system [1]. The quantitative evidence below establishes precisely where ocedurenone diverges from its closest analogs, providing procurement justification for studies where these differential properties are material to experimental outcomes.

Quantitative Comparator Evidence for Ocedurenone (KBP-5074) vs. Steroidal and Non-Steroidal MR Antagonists


Systolic Blood Pressure Reduction: Ocedurenone 0.5 mg vs. Placebo in Advanced CKD

Ocedurenone (0.5 mg once daily) demonstrated a placebo-adjusted reduction in trough seated systolic blood pressure (SBP) of –10.4 mmHg in patients with stage 4 chronic kidney disease (eGFR 15–29 mL/min/1.73 m²) over 84 days [1]. This compares to a placebo-adjusted reduction of –11.5 mmHg at the 0.25 mg dose in the overall BLOCK-CKD cohort [1]. For context, steroidal comparator eplerenone (50 mg/day) produced no significant placebo-adjusted SBP reduction (0 mmHg) in hypertensive patients, while spironolactone achieved approximately –3 mmHg [2].

Chronic Kidney Disease Resistant Hypertension Systolic Blood Pressure

Hyperkalemia Incidence: Ocedurenone vs. Steroidal and Non-Steroidal MR Antagonists

In the BLOCK-CKD study, ocedurenone treatment (0.25 mg and 0.5 mg doses combined) was associated with a hyperkalemia incidence of 3.7% compared to 3.5% in the placebo group, representing a minimal absolute increase of 0.2 percentage points [1]. This compares favorably to steroidal MRAs: spironolactone carries a relative risk of hyperkalemia of 3.06 versus placebo (approximate 10–15% absolute incidence in CKD populations), and eplerenone shows a relative risk of 1.62 [2]. Among non-steroidal MRAs, esaxerenone demonstrates a 4% hyperkalemia rate versus <1% with placebo, and finerenone shows 2.3% versus 0.9% [2]. No cases of hyperkalemia in the BLOCK-CKD trial required intervention or led to study discontinuation [1].

Hyperkalemia Safety Profile Potassium Homeostasis

Plasma Half-Life and Dosing Interval: Ocedurenone vs. Eplerenone

Ocedurenone exhibits a geometric mean terminal elimination half-life (t₁/₂) of 65.7 hours in subjects with normal hepatic function and 75.6 hours in those with moderate hepatic impairment following a single 0.5 mg oral dose, supporting once-daily administration [1]. In contrast, eplerenone has a significantly shorter half-life of approximately 4–6 hours and requires twice-daily dosing (50 mg BID) to maintain therapeutic plasma concentrations in hypertension management [2]. This 12–16 fold difference in elimination kinetics directly impacts experimental design considerations, particularly for chronic dosing protocols and washout period calculations.

Pharmacokinetics Half-Life Once-Daily Dosing

Off-Target Hormonal Effects: Non-Steroidal (Ocedurenone) vs. Steroidal (Spironolactone) MR Antagonists

As a non-steroidal MR antagonist, ocedurenone is structurally distinct from steroidal agents and does not exhibit the progestogenic or anti-androgenic activity characteristic of spironolactone [1]. Spironolactone, a steroidal MRA, causes gynecomastia in up to 10% of male patients due to off-target binding to progesterone and androgen receptors [2]. In clinical studies with ocedurenone, no cases of gynecomastia or sex hormone-related adverse effects have been reported, consistent with the class-wide benefit of non-steroidal MRAs over steroidal comparators [1][2].

Selectivity Endocrine Side Effects Nuclear Receptor

High-Impact Research Applications for Ocedurenone (KBP-5074) Based on Verified Comparative Advantages


Advanced CKD Hypertension Models Requiring Robust SBP Reduction Without Potassium Liability

Ocedurenone is optimally deployed in preclinical or clinical studies modeling resistant hypertension in the setting of moderate-to-severe chronic kidney disease (stage 3b/4, eGFR 15–44 mL/min/1.73 m²). In this application, ocedurenone delivers placebo-adjusted SBP reductions of –10.4 mmHg (0.5 mg) in stage 4 CKD [1] while maintaining a hyperkalemia incidence nearly identical to placebo (3.7% vs. 3.5%) [1]. This combination of potent blood pressure lowering with minimal potassium perturbation addresses the central limitation of steroidal MRAs in renally impaired populations, where hyperkalemia risk frequently prohibits their use [2]. Researchers should prioritize ocedurenone when the experimental objective requires both robust antihypertensive efficacy and a clean potassium safety signal in advanced CKD cohorts.

Chronic Dosing Protocols Requiring Once-Daily Administration with Extended Target Coverage

Ocedurenone's extended terminal half-life of 65.7–75.6 hours supports once-daily oral dosing with sustained 24-hour MR blockade [1]. This pharmacokinetic profile makes ocedurenone particularly suitable for chronic in vivo studies (e.g., 12-week or longer protocols) where twice-daily administration of eplerenone or finerenone would introduce handling stress, circadian variability, and potential compliance artifacts [2]. For studies utilizing telemetry-based blood pressure monitoring or requiring stable pharmacodynamic readouts across the full dosing interval, ocedurenone's long half-life minimizes peak-to-trough fluctuation and ensures consistent target engagement without the confounding influence of multiple daily doses.

Male Rodent Models Where Endocrine-Confounding Effects Must Be Minimized

In male animal models investigating cardiovascular or renal endpoints where androgen or progesterone receptor signaling could confound interpretation, ocedurenone's non-steroidal structure eliminates the gynecomastia and anti-androgenic effects observed with spironolactone (up to 10% incidence) [1]. This is particularly relevant for long-term cardiorenal studies in male rats or mice, where spironolactone-induced endocrine disruption can alter body composition, reproductive organ weights, and metabolic parameters independent of MR antagonism [2]. Ocedurenone provides a selective MR blockade tool without the steroidal backbone liabilities that complicate pharmacological interpretation in endocrine-sensitive models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ocedurenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.